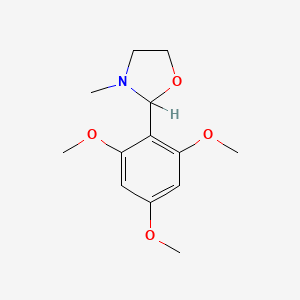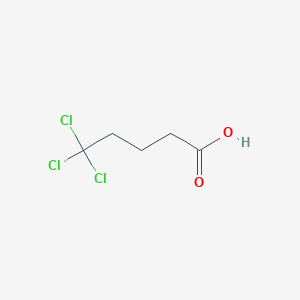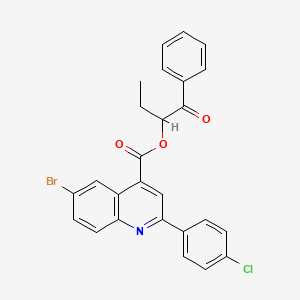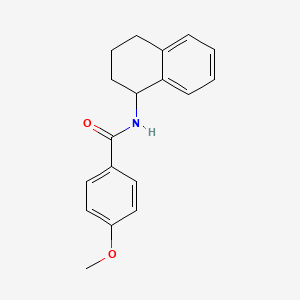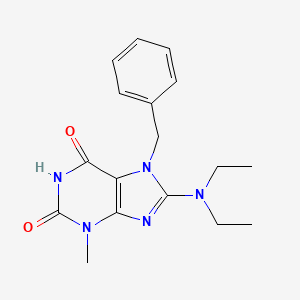
7-Benzyl-8-(diethylamino)-3-methylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzyl-8-(diethylamino)-3-methylpurine-2,6-dione: is a synthetic compound belonging to the purine family. It is characterized by its unique structure, which includes a benzyl group at the 7th position, a diethylamino group at the 8th position, and a methyl group at the 3rd position of the purine ring. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-8-(diethylamino)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of the purine ring at the 7th position with a benzyl halide, followed by the introduction of the diethylamino group at the 8th position through nucleophilic substitution. The methyl group at the 3rd position is usually introduced via methylation reactions using methyl iodide or similar reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the purine ring or the diethylamino group, potentially leading to the formation of amine or hydrocarbon derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Amine derivatives, hydrocarbon derivatives.
Substitution: Various substituted purine derivatives.
科学研究应用
Chemistry: In chemistry, 7-Benzyl-8-(diethylamino)-3-methylpurine-2,6-dione is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a model compound for understanding purine metabolism and function.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 7-Benzyl-8-(diethylamino)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The benzyl and diethylamino groups play a crucial role in its binding affinity and specificity. The compound may also influence cellular pathways, leading to changes in cellular function and behavior.
相似化合物的比较
- 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride
- 7-Benzyl-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Comparison: Compared to similar compounds, 7-Benzyl-8-(diethylamino)-3-methylpurine-2,6-dione is unique due to its specific substitution pattern. The presence of the diethylamino group at the 8th position and the benzyl group at the 7th position confer distinct chemical and biological properties. These structural differences can lead to variations in reactivity, binding affinity, and overall activity in various applications.
属性
CAS 编号 |
304446-11-5 |
|---|---|
分子式 |
C17H21N5O2 |
分子量 |
327.4 g/mol |
IUPAC 名称 |
7-benzyl-8-(diethylamino)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H21N5O2/c1-4-21(5-2)16-18-14-13(15(23)19-17(24)20(14)3)22(16)11-12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3,(H,19,23,24) |
InChI 键 |
GXWSOHXMBGNQQB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C |
溶解度 |
30.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


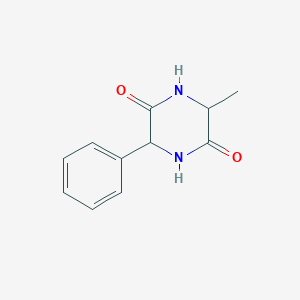
![N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B14153275.png)
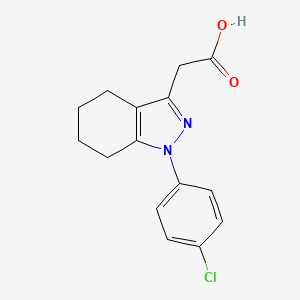
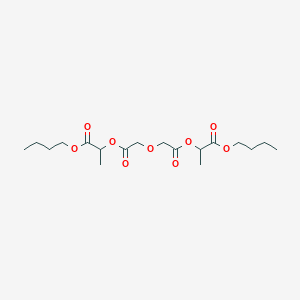
![N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester](/img/structure/B14153305.png)
![1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B14153311.png)
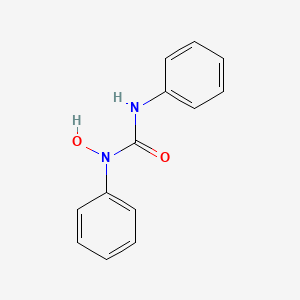
![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine](/img/structure/B14153324.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B14153325.png)
